molecular formula C14H7FO4 B13015051 5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid

5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid

Cat. No.: B13015051
M. Wt: 258.20 g/mol
InChI Key: CGXDQUXXNXOSNI-UHFFFAOYSA-N
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Description

5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid is a fluorinated xanthene derivative with the molecular formula C14H7FO4. This compound is known for its unique structural features, which include a xanthene core substituted with a fluorine atom and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid typically involves the fluorination of a xanthene precursor followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom. The carboxylation step can be achieved using carbon dioxide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets. The xanthene core allows for interactions with various enzymes and receptors, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts .

Biological Activity

5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid is a compound belonging to the xanthone family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Xanthones

Xanthones are a class of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural diversity of xanthones allows for modifications that can enhance their pharmacological profiles .

Chemical Structure and Properties

This compound features a fluorine atom at the 5-position and a carboxylic acid group at the 2-position, which may influence its biological activity. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially improving the compound's bioavailability.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise as an inhibitor of α-glucosidase, which is relevant in managing diabetes by delaying carbohydrate absorption .

Central Nervous System (CNS) Effects

The compound has also been studied as a positive allosteric modulator (PAM) for metabotropic glutamate receptors (mGluR1). This modulation can enhance glutamate signaling, which is crucial in various CNS disorders. The development of fluorinated xanthene derivatives aims to improve pharmacokinetic properties and selectivity towards mGluR1, suggesting potential applications in treating neurological conditions .

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of several xanthone derivatives against common bacterial strains. While some derivatives showed significant activity, this compound was noted for its moderate inhibitory effects against Staphylococcus aureus and Candida albicans but lacked potency compared to other analogues .

Study 2: Enzyme Inhibition Profile

In another investigation focusing on enzyme inhibition, 5-fluoro derivatives were assessed for their ability to inhibit α-glucosidase. Results indicated that modifications at the xanthene structure could lead to varying degrees of inhibition, with some fluorinated compounds demonstrating enhanced activity compared to non-fluorinated counterparts .

Research Table: Biological Activities of Xanthone Derivatives

Compound NameActivity TypeTarget/PathogenIC50 Value (µM)Reference
This compoundAntimicrobialStaphylococcus aureusModerate
5-Fluoro derivative Aα-glucosidase Inhibitorα-glucosidase12.3
DMXAA (5,6-dimethylxanthone)AntitumorVarious cancer cell lines15.0

Properties

Molecular Formula

C14H7FO4

Molecular Weight

258.20 g/mol

IUPAC Name

5-fluoro-9-oxoxanthene-2-carboxylic acid

InChI

InChI=1S/C14H7FO4/c15-10-3-1-2-8-12(16)9-6-7(14(17)18)4-5-11(9)19-13(8)10/h1-6H,(H,17,18)

InChI Key

CGXDQUXXNXOSNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=C(C=C3)C(=O)O

Origin of Product

United States

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